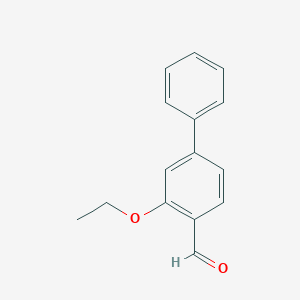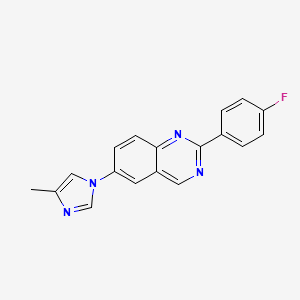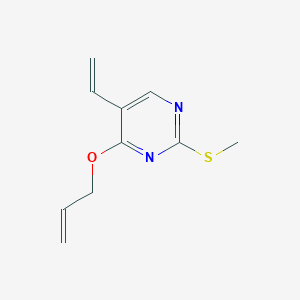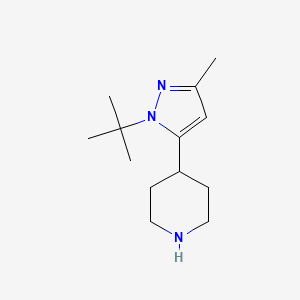
2-Ethoxy-4-phenylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-phenylbenzaldehyde is an organic compound with a molecular formula of C15H14O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the second position and a phenyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-phenylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2-ethoxy-4-phenylbenzene using the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Another method involves the Suzuki-Miyaura coupling reaction, where 2-ethoxy-4-bromobenzene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: 2-Ethoxy-4-phenylbenzoic acid.
Reduction: 2-Ethoxy-4-phenylbenzyl alcohol.
Substitution: 2-Ethoxy-4-bromophenylbenzaldehyde.
Applications De Recherche Scientifique
2-Ethoxy-4-phenylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-phenylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic structure allows for π-π interactions with aromatic amino acids in protein binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar in structure but with a hydroxy and methoxy group instead of ethoxy and phenyl groups.
4-Phenylbenzaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
Uniqueness
2-Ethoxy-4-phenylbenzaldehyde is unique due to the presence of both ethoxy and phenyl substituents, which enhance its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-ethoxy-4-phenylbenzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-10-13(8-9-14(15)11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Clé InChI |
XYXWOADCZLCPCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)

![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)


![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)



![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

